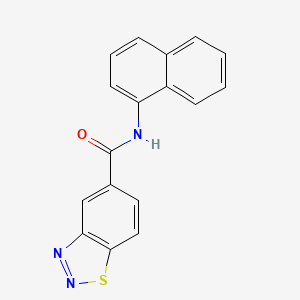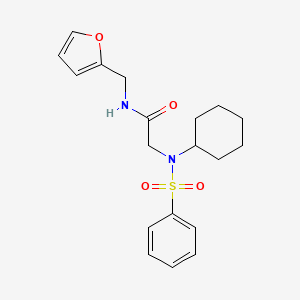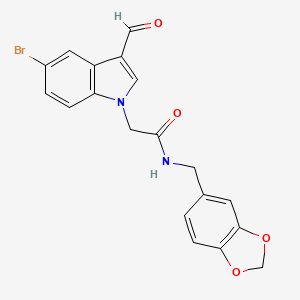![molecular formula C16H15ClN2O5S B3443700 N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide](/img/structure/B3443700.png)
N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide is a complex organic compound characterized by the presence of a benzodioxole ring and a chlorophenyl sulfonyl group
Safety and Hazards
Mécanisme D'action
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes for this compound require further investigation.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways
Pharmacokinetics
Pharmacokinetics studies are crucial to understand how the compound is absorbed, distributed, metabolized, and excreted in the body, which can significantly impact its bioavailability
Result of Action
Compounds with similar structures have shown anticancer activity, causing cell cycle arrest at the s phase and inducing apoptosis in cancer cells
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide typically involves multiple steps. One common route includes the reaction of 1,3-benzodioxole with a chlorophenyl sulfonyl chloride in the presence of a base to form the intermediate sulfonamide. This intermediate is then reacted with methylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)methanesulfonamide: Shares a similar core structure but differs in the functional groups attached.
1-(1,3-benzodioxol-5-yl)-3-(4-ethylanilino)-1-propanone: Contains a benzodioxole ring but has different substituents, leading to distinct chemical properties.
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide is unique due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O5S/c1-19(25(21,22)13-5-2-11(17)3-6-13)9-16(20)18-12-4-7-14-15(8-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTPNIFVZILZBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3443621.png)



![N-cyclohexyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B3443649.png)
![2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B3443650.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B3443653.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B3443661.png)
![N-{3-[(2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3443669.png)
![5-bromo-1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B3443683.png)

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B3443691.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B3443693.png)
![4-chloro-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B3443717.png)
